Methyl 2-(2-nitrophenyl)acetate
Overview
Description
Methyl 2-(2-nitrophenyl)acetate is a chemical compound with diverse applications in organic synthesis and pharmaceutical research. It serves as a building block in the synthesis of various bioactive compounds and has been studied for its molecular structure, synthesis methods, and physical and chemical properties.
Synthesis Analysis
The synthesis of methyl 2-(2-nitrophenyl)acetate involves several methods, including the use of rhodium(II) acetate catalyzed O–H and N–H carbene insertion to produce methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate, demonstrating the versatility of this compound in creating pharmaceutical intermediates (Trstenjak, Ilaš, & Kikelj, 2013). Another method includes the synthesis from 2-methyl-3-nitrobenzaldehyde, highlighting its role as an important intermediate (Lien Kang, 2007).
Molecular Structure Analysis
The molecular structure of methyl-2-nitrophenyl sulphide, a related compound, has been determined through electron diffraction, revealing detailed bond lengths and angles that contribute to our understanding of methyl 2-(2-nitrophenyl)acetate’s structural characteristics (Schultz et al., 1987).
Chemical Reactions and Properties
Methyl 2-(2-nitrophenyl)acetate undergoes various chemical reactions, including protection of hydroxyl functions using the (2-nitrophenyl)acetyl group, showcasing its utility in synthetic chemistry (Daragics & Fügedi, 2010). It also plays a role in the synthesis of herbicidal compounds and the study of geometrical isomers, indicating its relevance in agricultural chemistry (Hayashi & Kouji, 1990).
Physical Properties Analysis
The physical properties, including stability under various transformations and selective removal techniques without affecting other protecting groups, are crucial for its application in complex synthesis processes (Daragics & Fügedi, 2010).
Chemical Properties Analysis
The chemical properties of methyl 2-(2-nitrophenyl)acetate, such as its reactivity in substitution reactions and its role as a hydroxyl protecting group, demonstrate its utility in creating more complex organic molecules and enhancing synthetic methodologies (Newcombe & Norris, 1979).
Scientific Research Applications
Chromogenic Substrate for Esterases
Methyl 2-(2-nitrophenyl)acetate and related compounds have applications in biochemistry as chromogenic substrates for esterases. For instance, p-Nitrophenyl acetate is widely used for detecting esterase catalytic activity, including in prodrug activation in human cells. However, its instability in aqueous solutions limits its utility. To overcome this, stable chromogenic substrates like those involving a trimethyl lock moiety have been developed. These substrates release p-nitroaniline upon ester hydrolysis, which can be useful in various assays (Levine, Lavis, & Raines, 2008).
Glycosidase Activity
Compounds like per-O-methylated cyclodextrins containing a single 2-O-(2-acetate), which are related to Methyl 2-(2-nitrophenyl)acetate, have been investigated for their glycosidase activity on p-nitrophenyl glycosides. These compounds show significant enzyme catalysis, demonstrating that they can be used to direct substrate binding and improve catalysis (Fenger & Bols, 2010).
Safety And Hazards
“Methyl 2-(2-nitrophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 2-(2-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFAAPTSMVULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334360 | |
Record name | methyl 2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-nitrophenyl)acetate | |
CAS RN |
30095-98-8 | |
Record name | methyl 2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2-nitrophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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